N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide
Description
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O/c1-8(2)12(19)14-7-11-15-16-17-18(11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXGRINSKHPRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Introduction of the 3-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a 3-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of the Isobutyramide Moiety: The final step involves the formation of an amide bond between the tetrazole derivative and isobutyric acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and various ligands are employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The tetrazole ring and the fluorophenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Angiotensin II Receptor Antagonists
Compounds like losartan and valsartan () share the tetrazole core but differ in substituents. Losartan incorporates a biphenyl-tetrazole system with a hydroxymethylimidazole group, while valsartan combines a tetrazole with a valine-derived chain. These structural features enable potent angiotensin II receptor blockade. In contrast, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide replaces the biphenyl system with a 3-fluorophenyl group and substitutes the carboxylic acid bioisostere (tetrazole) with an isobutyramide.
Energetic Tetrazole Derivatives
Compound 49 () is a nitramine-functionalized tetrazole used in energetic materials. Its synthesis involves nitration with 100% HNO₃, yielding high-energy N–NO₂ bonds. In contrast, the target compound lacks nitro groups and features a pharmaceutically oriented isobutyramide group, suggesting divergent applications in medicinal chemistry rather than explosives .
Opioid Analogs
Meta-Fluoroisobutylryl fentanyl () contains a 3-fluorophenyl group and isobutyramide but is anchored to a piperidine-phenethyl core typical of opioids. The target compound’s tetrazole ring replaces the piperidine moiety, likely eliminating opioid receptor activity. However, the fluorophenyl group’s role in enhancing lipophilicity and membrane permeability is a shared feature .
Comparative Data Table
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15FN6O, with a molecular weight of 270.28 g/mol. The compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzylamine with isobutyryl chloride in the presence of a base to form the corresponding amide. The tetrazole moiety can be introduced via cyclization reactions involving azides or other nitrogen-containing compounds.
Antioxidant Activity
Research indicates that compounds containing tetrazole rings exhibit significant antioxidant properties. A study demonstrated that derivatives of tetrazole can scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .
Xanthine Oxidase Inhibition
This compound has been evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. In a series of synthesized derivatives, a related compound showed an IC50 value of 0.031 μM, indicating potent inhibition compared to the positive control . The introduction of the tetrazole moiety was crucial for enhancing this activity, as it provides hydrogen bond acceptors that stabilize interactions with the enzyme's active site.
Anticancer Potential
The compound has also shown promise in anticancer studies. In vitro assays revealed that derivatives containing the tetrazole group exhibited cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain under investigation .
Case Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study involving similar tetrazole-based compounds highlighted that modifications at the phenyl ring significantly influence biological potency. For instance, substituents like cyano or halogens enhance binding affinity to XO and improve antioxidant activity .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have elucidated the binding interactions between this compound and target proteins such as XO. The tetrazole nitrogen atoms were found to interact favorably with key residues in the active site, suggesting a mechanism for its inhibitory action .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
